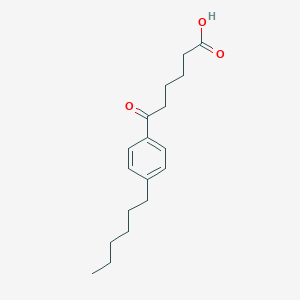

6-(4-Hexylphenyl)-6-oxohexanoic acid

Description

Contextualization of Aryl-Keto Carboxylic Acids within Synthetic Organic Chemistry

Aryl-keto carboxylic acids represent a significant class of bifunctional molecules that serve as versatile building blocks in organic synthesis. The presence of both a carboxylic acid and a ketone functional group within the same molecule opens up a wide array of potential chemical transformations. The ketone moiety can undergo nucleophilic addition, reduction, or be used in condensation reactions, while the carboxylic acid group can be converted into esters, amides, or acid halides, and can also participate in various coupling reactions.

The synthesis of aryl ketones, a core feature of this class, is a cornerstone of organic chemistry. organic-chemistry.org The Friedel-Crafts acylation, a classic and widely used method, allows for the direct attachment of an acyl group to an aromatic ring. organic-chemistry.org Modern advancements have also introduced a variety of other catalytic methods for the synthesis of aryl ketones, highlighting their importance as synthetic intermediates. organic-chemistry.org

Significance of Long-Chain Phenyl-Keto Acid Architectures in Contemporary Chemical Research

The incorporation of a long alkyl chain, such as the hexyl group in 6-(4-Hexylphenyl)-6-oxohexanoic acid, imparts specific properties to the phenyl-keto acid architecture that are of considerable interest in modern research. These long chains introduce lipophilicity and can influence the self-assembly and organizational properties of the molecules.

In the field of materials science, particularly in the study of liquid crystals, such long-chain architectures are crucial. The rigid aromatic core combined with a flexible alkyl chain is a common motif in molecules that exhibit liquid crystalline phases. researchgate.net These materials have applications in display technologies and other advanced optical systems.

Furthermore, in medicinal chemistry, the presence of a long alkyl chain can significantly impact a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The lipophilicity imparted by the alkyl chain can enhance membrane permeability, a critical factor for drug efficacy. While no specific biological activity has been reported for this compound, structurally related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties. researchgate.net This suggests that the broader class of long-chain phenyl-keto acids may hold potential for therapeutic applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-hexylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVPJPCDSQNIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571105 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-77-6 | |

| Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 6 4 Hexylphenyl 6 Oxohexanoic Acid

Retrosynthetic Disconnection Analysis of the 6-(4-Hexylphenyl)-6-oxohexanoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection point is the bond between the carbonyl carbon and the aromatic ring. This C-C bond cleavage simplifies the molecule into two key synthons: a (4-hexylphenyl)acylium cation and a 5-carboxypentyl anion.

This primary disconnection suggests two main forward-synthetic strategies:

Friedel-Crafts Acylation : This approach directly corresponds to the disconnection, where an electrophilic acylium ion (or a precursor) attacks the electron-rich 4-hexylbenzene ring. The acylating agent would be a six-carbon chain with reactive functionalities at both ends, such as adipic anhydride (B1165640) or 6-chloro-6-oxohexanoic acid.

Cross-Coupling Reactions : This strategy involves forming the same aryl-keto bond by coupling a 4-hexylphenyl organometallic reagent with an appropriate six-carbon electrophile, or vice-versa.

These two divergent pathways represent the core strategies for synthesizing the target molecule and will be explored in the subsequent sections.

Friedel-Crafts Acylation as a Primary Route to Aryl Ketone Moieties

The Friedel-Crafts acylation, first discovered in 1877, remains a cornerstone of organic synthesis for forming aryl ketones. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a catalyst. sigmaaldrich.comjk-sci.comorganic-chemistry.org For the synthesis of this compound, this method is particularly direct.

Direct Acylation of 4-Hexylbenzene Derivatives

The synthesis would involve the reaction of 4-hexylbenzene with a suitable derivative of adipic acid. The hexyl group on the benzene (B151609) ring is an electron-donating group, which activates the ring for electrophilic aromatic substitution, primarily directing the incoming acyl group to the para position relative to the hexyl group. Since the starting material is already 4-substituted, the acylation will occur at the position opposite the hexyl group.

A common acylating agent for this transformation would be adipic anhydride, which can be reacted with 4-hexylbenzene using a Lewis acid catalyst. Alternatively, one could use 6-chloro-6-oxohexanoic acid (the acid chloride of adipic acid monoester, followed by hydrolysis). The reaction deactivates the aromatic ring product to further substitution, which advantageously prevents polyacylation. libretexts.orgorganic-chemistry.orgnih.gov

Catalytic Systems in Friedel-Crafts Reactions for Aryl-Keto Acid Formation

The success of the Friedel-Crafts acylation hinges on the choice of catalyst, which is typically a Lewis acid or a strong Brønsted acid. nih.gov

Lewis Acid Catalysis : Stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are traditionally used. nih.govrsc.org The Lewis acid coordinates to the acylating agent (e.g., an acyl chloride or anhydride), generating a highly electrophilic acylium ion or a reactive acyl-catalyst complex. sigmaaldrich.comjk-sci.com This electrophile is then attacked by the electron-rich aromatic ring. khanacademy.org While effective, these reactions often require more than a stoichiometric amount of the catalyst because the product ketone also forms a complex with the Lewis acid. organic-chemistry.org

Brønsted Acid Promotion : Strong Brønsted acids, such as triflic acid (TfOH), represent an alternative catalytic system. mdpi.com In some cases, Brønsted acids can directly protonate the carboxylic acid or anhydride to generate the necessary acylium ion. nih.gov Recent studies have explored the use of a strong Brønsted acid in combination with a Lewis base like P₄O₁₀ to facilitate the acylation of aromatic compounds with aminocarboxylic acids, a reaction typically hindered by charge-charge repulsion. nih.govacs.orgresearchgate.net This approach tames the superelectrophilic character of the intermediates, potentially offering a pathway for similar complex acylations. mdpi.com

| Catalyst Type | Examples | Role in Acylation | Key Characteristics |

| Lewis Acids | AlCl₃, FeCl₃, BF₃, SnCl₄ | Generate acylium ion or reactive complex from acyl halides/anhydrides. sigmaaldrich.comnih.govrsc.org | Often required in stoichiometric or greater amounts; can be sensitive to moisture. sigmaaldrich.comorganic-chemistry.org |

| Brønsted Acids | H₂SO₄, TfOH, H₃PO₄ | Protonate the acylating agent to form the electrophilic species. jk-sci.commdpi.com | Can be used catalytically; some modern methods use them to overcome substrate limitations. nih.govnih.gov |

Cross-Coupling Reactions in the Construction of the Aryl-Keto Linkage

Modern synthetic chemistry offers powerful alternatives to classical methods. Transition metal-catalyzed cross-coupling reactions provide versatile and often milder routes to aryl ketones, with high functional group tolerance. organic-chemistry.org

Palladium-Catalyzed Carbonylative and Non-Carbonylative Coupling Strategies

Palladium catalysis is a dominant force in C-C bond formation. For the synthesis of aryl ketones, both carbonylative and non-carbonylative approaches are well-established.

Carbonylative Coupling : These reactions construct the ketone by incorporating carbon monoxide (CO) as a C1 building block. rsc.org A general approach involves the palladium-catalyzed three-component coupling of an aryl halide (e.g., 4-hexyl-iodobenzene), carbon monoxide, and an organometallic reagent. acs.org Another variation is the carbonylative coupling of arylboronic acids with aryl electrophiles. acs.orgnih.govfigshare.com The choice of palladium catalyst and ligands, such as those with a large bite angle like Xantphos or dppf, is crucial for facilitating CO insertion and achieving high yields. acs.orgnih.gov

Non-Carbonylative Coupling : These methods pre-install the carbonyl group on one of the coupling partners.

Coupling with Acyl Anion Equivalents : One strategy involves the palladium-catalyzed coupling of an aryl bromide with an N-tert-butylhydrazone, which serves as an acyl anion equivalent. Subsequent hydrolysis yields the desired aryl ketone. organic-chemistry.org

Coupling of Boronic Acids with Carboxylic Acid Derivatives : Arylboronic acids can be coupled with activated carboxylic acids, such as mixed anhydrides generated in situ from a carboxylic acid and pivalic anhydride. organic-chemistry.org This method is noted for its high regioselectivity and compatibility with various functional groups. organic-chemistry.org Similarly, coupling can be achieved with carboxylic anhydrides or thiol esters. organic-chemistry.orgelsevierpure.com

| Strategy | Description | Example Reactants for Target Synthesis |

| Carbonylative Coupling | A palladium catalyst couples an aryl species, carbon monoxide, and a second component. rsc.orgacs.org | 4-Hexyl-iodobenzene + CO + a suitable 6-carbon organometallic reagent. |

| Non-Carbonylative (Acyl Anion Equivalent) | An aryl halide is coupled with a reagent that acts as an acyl anion, followed by hydrolysis. organic-chemistry.org | 4-Hexyl-bromobenzene + Hydrazone derived from 6-oxohexanoic acid. |

| Non-Carbonylative (Boronic Acid Coupling) | An arylboronic acid is coupled with an activated carboxylic acid derivative. organic-chemistry.orgelsevierpure.com | 4-Hexylphenylboronic acid + Activated adipic acid derivative. |

Emerging Transition Metal-Mediated Acylations

The field of transition metal catalysis is continuously evolving, offering novel pathways for ketone synthesis.

C-H Functionalization : A significant advancement is the direct acylation via C-H bond activation, which avoids the need to pre-functionalize the aromatic ring with a halide or boronic acid. ccspublishing.org.cn For instance, palladium catalysts, with the aid of specific ligands like picolinamide, can mediate the coupling of aldehydes with aryl halides through C-H activation of the aldehyde. acs.org This approach offers a more atom-economical route to ketone synthesis.

Other Transition Metals : While palladium is prevalent, other metals are also effective. Nickel catalysts, for example, can be used for the cross-coupling of acid derivatives (like acid fluorides or thioesters) with diorganozinc reagents or alkyltrifluoroborates. organic-chemistry.org Iron-catalyzed acylations of functionalized arylzinc halides with acid chlorides also provide a convenient route to polyfunctionalized ketones. organic-chemistry.org These emerging methods highlight a trend towards using more abundant, less expensive metals and developing more direct and sustainable synthetic routes. acs.orgnih.gov

Oxidative Synthetic Pathways for 6-Oxo Group Formation

The introduction of the ketone functional group at the C6 position is a critical step in the synthesis of this compound. Oxidative methods provide a direct approach to forming this keto functionality from suitable precursors.

A common and reliable method for the formation of a ketone is the oxidation of a secondary alcohol precursor. In a hypothetical synthetic route for this compound, a precursor molecule, 6-hydroxy-6-(4-hexylphenyl)hexanoic acid, could be oxidized to yield the desired product. Various oxidizing agents are available for this transformation, with the choice of reagent depending on the substrate's sensitivity and the desired selectivity. libretexts.orglibretexts.org

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). libretexts.orgorganic-chemistry.org However, due to the toxicity of chromium compounds, more environmentally benign methods are often preferred. These include Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride) and Dess-Martin periodinane (DMP) oxidation.

Another approach involves the oxidation of an alkene precursor. For instance, a precursor containing a double bond at the C5-C6 or C6-C7 position could be subjected to ozonolysis followed by a reductive workup, or to other oxidative cleavage methods to generate the ketone.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Jones Reagent | CrO₃, H₂SO₄, acetone | Strong oxidant, readily available | Toxic chromium waste, acidic conditions |

| PCC | CH₂Cl₂ | Milder than Jones reagent | Chromium-based |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Mild conditions, high yields | Requires low temperatures, unpleasant odor |

| Dess-Martin Periodinane | CH₂Cl₂ | Mild, neutral conditions | Expensive, potentially explosive |

While not a direct synthesis of this compound, the direct oxidation of aryl acetic esters and their analogues to form α-keto esters represents a relevant oxidative strategy for creating a keto group adjacent to an aromatic ring. pku.edu.cnorganic-chemistry.org This approach could be conceptually adapted to a precursor for the target molecule. For instance, a precursor like methyl 2-(4-hexylphenyl)acetate could be oxidized to methyl 2-(4-hexylphenyl)-2-oxoacetate. Subsequent chain elongation would be necessary to complete the synthesis.

Several methods have been reported for the direct oxidation of the benzylic position of aryl acetic esters. pku.edu.cn One such method involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of a vanadium-pillared montmorillonite (B579905) catalyst. pku.edu.cn Another approach is a one-pot conversion involving a diazo transfer followed by oxidation with dimethyldioxirane (B1199080) generated in situ. pku.edu.cn These methods offer the advantage of directly installing the keto group at the desired position relative to the aryl ring.

Condensation and Subsequent Reduction Protocols for Hexanoic Acid Chain Elaboration

A highly effective and frequently employed strategy for the synthesis of 6-aryl-4-oxohexanoic acids involves a condensation reaction to build the main carbon skeleton, followed by a reduction step. nih.govresearchgate.net

The Knoevenagel condensation provides a powerful tool for carbon-carbon bond formation. mdpi.combiomedres.us In the context of synthesizing this compound, a key strategy is the condensation of 4-hexylbenzaldehyde with levulinic acid (4-oxopentanoic acid). nih.govresearchgate.net This reaction is typically catalyzed by a weak base, such as piperidine, often with the addition of a carboxylic acid like acetic acid, and is driven to completion by the azeotropic removal of water. nih.govresearchgate.net

The reaction proceeds via the formation of a carbanion at the α-methyl group of levulenic acid, which then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration leads to the formation of a 6-aryl-4-oxohex-5-enoic acid intermediate, in this case, 6-(4-hexylphenyl)-4-oxohex-5-enoic acid. nih.govresearchgate.net

| Aldehyde | Keto Acid | Catalyst | Solvent | Outcome |

| 4-Hexylbenzaldehyde | Levulinic Acid | Piperidine/Acetic Acid | Toluene | 6-(4-hexylphenyl)-4-oxohex-5-enoic acid |

Following the Knoevenagel-type condensation, the resulting α,β-unsaturated ketone (the 6-aryl-4-oxohex-5-enoic acid) can be selectively reduced to the corresponding saturated ketone. nih.govresearchgate.net Catalytic hydrogenation is the most common method for this transformation. pnnl.govacs.orgacs.orggoogle.comresearchgate.net The selective reduction of the carbon-carbon double bond in the presence of the ketone and carboxylic acid functionalities is crucial.

Palladium on carbon (Pd/C) is a highly effective catalyst for this hydrogenation, typically carried out under a hydrogen atmosphere at room temperature. nih.govresearchgate.net Other catalysts, such as platinum or ruthenium-based catalysts, can also be employed. pnnl.gov The choice of catalyst and reaction conditions (e.g., hydrogen pressure, solvent, temperature) can influence the selectivity and efficiency of the reduction. pnnl.govacs.org In some cases, over-reduction of the ketone to a secondary alcohol can occur as a side reaction. nih.govresearchgate.net

| Unsaturated Intermediate | Catalyst | Hydrogen Pressure | Solvent | Product |

| 6-(4-hexylphenyl)-4-oxohex-5-enoic acid | 10% Pd/C | Atmospheric | Ethanol (B145695)/Methanol (B129727) | 6-(4-hexylphenyl)-4-oxohexanoic acid |

It is important to note that this specific sequence yields a 4-oxo isomer. To obtain the target 6-oxo isomer, a different starting material or a subsequent rearrangement would be necessary. A more direct route to the 6-oxo structure would involve a Friedel-Crafts acylation of hexylbenzene (B86705) with a six-carbon dicarboxylic acid anhydride derivative, such as adipic anhydride, followed by selective reduction of the resulting keto acid if necessary.

Multi-Step Synthesis Design and Reaction Condition Optimization

A plausible multi-step synthesis, based on the principles discussed, could involve:

Friedel-Crafts Acylation: Reaction of hexylbenzene with adipic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form this compound directly. This is a very direct and efficient method for generating aryl ketones.

Alternative Multi-step Route:

Step 1: Knoevenagel Condensation: As described in 2.5.1, the condensation of 4-hexylbenzaldehyde with a suitable keto-acid precursor.

Step 2: Catalytic Hydrogenation: As outlined in 2.5.2, the selective reduction of the carbon-carbon double bond of the condensation product.

Optimization of reaction conditions is critical for the success of a multi-step synthesis. For the Friedel-Crafts acylation, this would involve screening Lewis acids, solvents, reaction temperatures, and stoichiometry to minimize side reactions such as polysubstitution or rearrangement of the hexyl group. For the condensation-hydrogenation sequence, optimization would focus on the catalyst loading, hydrogen pressure, and reaction time for the hydrogenation step to ensure complete reduction of the double bond without affecting the ketone functionality. nih.govresearchgate.net

Strategic Sequencing for High Regio- and Chemoselectivity

The cornerstone of synthesizing this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring. The strategic selection of reactants and catalysts is paramount to direct the substitution to the desired position and to prevent unwanted side reactions.

The logical synthetic pathway involves the acylation of hexylbenzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hexyl group is an ortho-, para-directing activator of the benzene ring. Due to steric hindrance from the relatively bulky hexyl group, the acylation is highly favored at the para position, leading to the desired 4-substituted product with high regioselectivity.

Reaction Scheme:

To achieve high chemoselectivity, it is crucial to use the anhydride of adipic acid rather than the diacyl chloride. The use of adipic anhydride allows for a single acylation to occur, leaving one of the carboxylic acid groups intact (after hydrolysis of the initial intermediate). If adipoyl chloride were used, there would be a higher propensity for double acylation or other side reactions.

The reaction is typically carried out in a non-polar solvent that is inert to Friedel-Crafts conditions, such as dichloromethane (B109758) or carbon disulfide, to facilitate the reaction and control the temperature. The stoichiometry of the Lewis acid catalyst is also a critical parameter. Generally, slightly more than one equivalent of AlCl₃ is required per equivalent of the anhydride, as the catalyst complexes with both the acylating agent and the resulting ketone product.

Table 1: Key Parameters for Regio- and Chemoselective Synthesis

| Parameter | Recommended Condition | Rationale |

| Aromatic Substrate | Hexylbenzene | The hexyl group activates the ring and directs acylation primarily to the para position. |

| Acylating Agent | Adipic Anhydride | Favors mono-acylation, preserving one carboxylic acid functionality. |

| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid that effectively promotes the formation of the acylium ion. |

| Solvent | Dichloromethane or Carbon Disulfide | Inert under reaction conditions and provides good solubility for reactants. |

| Temperature | 0 °C to room temperature | Helps to control the reaction rate and minimize the formation of byproducts. |

Advanced Purification and Isolation Techniques in the Synthesis of Keto Acids

The purification and isolation of this compound from the reaction mixture is a critical step to obtain a high-purity product. The work-up procedure for a Friedel-Crafts acylation typically involves quenching the reaction with ice and an acid, such as hydrochloric acid, to decompose the aluminum chloride complexes.

Following the initial quench, a series of extraction and washing steps are employed. The product, being a carboxylic acid, can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This step is highly effective in separating the desired keto acid from non-acidic byproducts and unreacted starting materials. The aqueous layer is then acidified to precipitate the purified this compound, which can be collected by filtration.

For further purification, recrystallization is a highly effective technique for crystalline solids like keto acids. The choice of solvent is crucial and is determined by the solubility profile of the compound—it should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate (B1210297)/hexane, can be optimized to achieve efficient recrystallization.

In cases where impurities have similar acidity and polarity, chromatographic techniques may be necessary. Column chromatography using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the target compound from closely related impurities.

Table 2: Purification and Isolation Workflow

| Step | Technique | Purpose | Key Considerations |

| 1. Quenching | Addition of ice and HCl | Decomposes the AlCl₃ complexes and separates the organic and aqueous layers. | Perform slowly and with cooling to control the exothermic reaction. |

| 2. Extraction | Liquid-liquid extraction with a basic solution (e.g., NaHCO₃) | Selectively isolates the acidic product from neutral organic compounds. | Ensure complete extraction by performing multiple extractions. |

| 3. Precipitation | Acidification of the aqueous extract | Recovers the purified keto acid from the basic solution. | Adjust pH carefully to ensure complete precipitation. |

| 4. Recrystallization | Dissolution in a hot solvent followed by cooling | Removes remaining impurities to yield a highly pure crystalline product. | Select an appropriate solvent system for optimal crystal formation and yield. |

| 5. Chromatography (Optional) | Column chromatography | For separation of impurities with similar chemical properties. | Requires careful selection of the stationary and mobile phases. |

Scalability and Process Development Considerations for this compound Production

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that need to be addressed during process development.

Heat Management: Friedel-Crafts acylations are often exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions and the formation of byproducts. The choice of reactor with appropriate cooling capabilities is a key consideration.

Reagent Addition: The rate of addition of the reactants, particularly the Lewis acid and the acylating agent, needs to be carefully controlled. In a large-scale batch process, slow and controlled addition can help manage the exotherm and ensure consistent reaction conditions throughout the mixture.

Work-up and Waste Disposal: The use of stoichiometric amounts of aluminum chloride generates a significant amount of aluminum-containing acidic waste after quenching. The handling and disposal of this waste stream must be considered in terms of both cost and environmental impact. Process development may explore the use of more environmentally benign and recyclable solid acid catalysts.

Product Isolation and Drying: On an industrial scale, the filtration and drying of the final product need to be efficient. The choice of filtration equipment (e.g., a filter press or a centrifugal filter) and drying technology (e.g., a vacuum oven or a tray dryer) will depend on the physical properties of the crystalline product and the desired final purity.

Process Optimization: To improve the economic viability of the process, optimization studies would focus on maximizing the yield, minimizing the reaction time, and reducing the amount of catalyst and solvent used. Design of Experiments (DoE) can be a valuable tool to systematically study the effects of various process parameters and identify the optimal operating conditions.

Table 3: Scalability and Process Development Factors

| Factor | Laboratory Scale Consideration | Industrial Scale Consideration |

| Reaction Vessel | Glass flask with magnetic stirring | Glass-lined or stainless steel reactor with overhead stirring and cooling jacket |

| Heat Transfer | Surface area to volume ratio is high | Surface area to volume ratio is low; requires efficient cooling systems |

| Reagent Handling | Manual addition | Metered addition via pumps for controlled rates |

| Waste Management | Small volume of chemical waste | Large-scale waste treatment and disposal protocols required |

| Process Control | Manual monitoring of temperature and time | Automated process control systems for temperature, pressure, and addition rates |

| Safety | Standard laboratory safety procedures | Process hazard analysis (PHA) and implementation of robust safety protocols |

Advanced Spectroscopic and Analytical Characterization of 6 4 Hexylphenyl 6 Oxohexanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 6-(4-Hexylphenyl)-6-oxohexanoic acid can be achieved.

The ¹H and ¹³C NMR spectra of this compound can be predicted by analyzing its two primary structural components: the 4-hexylphenyl group and the 6-oxohexanoic acid chain.

The hexylphenyl moiety is expected to show characteristic signals for a para-substituted benzene (B151609) ring. In the ¹H NMR spectrum, two doublets would appear in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho and meta protons of the phenyl ring. The hexyl chain would exhibit a triplet for the terminal methyl group (around δ 0.9 ppm), a series of multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group attached to the benzene ring (around δ 2.6 ppm). chemicalbook.com In the ¹³C NMR spectrum, the aromatic carbons would produce signals between δ 125 and 150 ppm, while the aliphatic carbons of the hexyl group would resonate between δ 14 and 36 ppm. spectrabase.com

The oxohexanoic acid moiety contains a carboxylic acid and a ketone. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm) in the ¹H NMR spectrum. The methylene protons adjacent to the ketone and the carboxylic acid would show distinct triplets. In the ¹³C NMR spectrum, the carbonyl carbons of the ketone and carboxylic acid are highly deshielded and would appear at approximately δ 198 ppm and δ 175 ppm, respectively. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11.0 | Broad Singlet |

| Aromatic Protons (ortho to C=O) | ~7.9 | Doublet |

| Aromatic Protons (ortho to hexyl) | ~7.3 | Doublet |

| Methylene (-CH₂) adjacent to Ketone C=O | ~2.9 | Triplet |

| Methylene (-CH₂) adjacent to Phenyl Ring | ~2.6 | Triplet |

| Methylene (-CH₂) adjacent to -COOH | ~2.4 | Triplet |

| Other Methylene (-CH₂) Protons | 1.3 - 1.7 | Multiplets |

| Terminal Methyl (-CH₃) of Hexyl Group | ~0.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~198 |

| Carboxylic Acid Carbonyl (C=O) | ~175 |

| Aromatic Carbons | 128 - 145 |

| Methylene (-CH₂) adjacent to Ketone C=O | ~38 |

| Methylene (-CH₂) adjacent to Phenyl Ring | ~36 |

| Methylene (-CH₂) adjacent to -COOH | ~34 |

| Other Methylene (-CH₂) Carbons | 22 - 32 |

| Terminal Methyl (-CH₃) of Hexyl Group | ~14 |

To unambiguously assign all proton and carbon signals and confirm the connectivity between the hexylphenyl and oxohexanoic acid moieties, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. It would be used to trace the connectivity of the protons within the hexyl chain and the aliphatic chain of the oxohexanoic acid.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net For this compound, HMBC would show correlations between the aromatic protons and the ketone carbonyl carbon, as well as between the methylene protons adjacent to the ketone and the aromatic carbons, thus confirming the link between the two main fragments of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₈H₂₆O₃. The calculated exact mass (monoisotopic mass) is 290.1882 Da. HRMS analysis is expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds to this value within a very small margin of error (typically < 5 ppm), thus confirming the elemental composition.

In mass spectrometry, molecules are ionized and then fragment in predictable ways. For aromatic ketones, a predominant fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group (α-cleavage). whitman.edumiamioh.edu

For this compound, the following fragmentation patterns are anticipated:

α-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the pentanoic acid chain. This would result in the formation of a stable acylium ion.

Fragment 1: The 4-hexylbenzoyl cation [C₁₃H₁₇O]⁺ with an m/z of 189. This would likely be a prominent peak.

McLafferty Rearrangement: If a gamma-hydrogen is present on one of the alkyl chains attached to the carbonyl group, a McLafferty rearrangement can occur. chemistrynotmystery.com This is possible for the oxohexanoic acid chain.

Other Fragmentations: Cleavage at other points in the aliphatic chains of both the hexyl group and the oxohexanoic acid moiety can also occur, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org Loss of water (M-18) from the carboxylic acid group is also a possible fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. academyart.eduutdallas.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

C-H Stretch (Aliphatic and Aromatic): Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the sp³ hybridized carbons in the hexyl and hexanoic acid chains. Weaker absorptions just above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches.

C=O Stretch (Ketone and Carboxylic Acid): This is one of the most distinct features in the IR spectrum of this molecule. Because the ketone is conjugated with the aromatic ring, its C=O stretching vibration is expected to appear at a lower wavenumber, typically around 1685-1690 cm⁻¹. orgchemboulder.comspectroscopyonline.compressbooks.pub The C=O stretch of the saturated carboxylic acid will appear at a higher wavenumber, around 1710 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aliphatic (Hexyl, Hexanoic acid) | C-H Stretch | 2850 - 2960 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Aromatic Ketone | C=O Stretch | 1685 - 1690 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Vibrational Modes of the Carboxylic Acid and Ketone Functions

The vibrational spectra of this compound are dominated by the characteristic modes of its constituent functional groups: the carboxylic acid and the ketone. Both Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about molecular vibrations. edinst.com While IR spectroscopy measures the absorption of infrared light by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.comlibretexts.org These two techniques are complementary, as their selection rules differ; a change in the dipole moment is required for a vibration to be IR active, whereas a change in polarizability is necessary for a vibration to be Raman active. edinst.com

The carboxylic acid group (-COOH) exhibits several distinct vibrational modes. The most prominent is the C=O stretching vibration, which typically appears as a strong, sharp band in the IR spectrum between 1700 and 1725 cm⁻¹ for dimeric carboxylic acids, a common state for this compound in the solid phase due to hydrogen bonding. The O-H stretching vibration is also highly characteristic, appearing as a very broad and intense absorption in the IR spectrum, usually in the range of 2500-3300 cm⁻¹. This broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid molecules. In Raman spectroscopy, the C=O stretch is also observable, though its intensity can vary.

The ketone functional group (C=O), where the carbonyl is positioned between the phenyl ring and the aliphatic chain, also presents a strong C=O stretching band in the IR spectrum. This band is typically found in the region of 1680-1700 cm⁻¹ for aryl ketones. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. The presence of two carbonyl groups (one in the ketone and one in the carboxylic acid) may lead to overlapping bands, although they are often distinguishable due to differences in their electronic environments.

Other significant vibrations for the carboxylic acid group include the in-plane C-O-H bending, which is coupled with the C-O stretch, resulting in bands between 1210 and 1320 cm⁻¹ and around 1400-1440 cm⁻¹. Out-of-plane O-H bending vibrations are typically observed as a broad band around 920 cm⁻¹.

The following interactive data table summarizes the expected characteristic vibrational frequencies for the primary functional groups of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Weak/Not Observed | Broad, Strong |

| Carboxylic Acid | C=O stretch (dimer) | 1700-1725 | 1700-1725 | Strong |

| Ketone | C=O stretch (aryl) | 1680-1700 | 1680-1700 | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1210-1440 | Variable | Medium-Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| Aliphatic Chain | C-H stretch | 2850-2960 | 2850-2960 | Strong |

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular structure and sample state.

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic methods are indispensable for assessing the purity of this compound and for differentiating it from potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of such aromatic keto-acids.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for analyzing this compound. For purity assessment, a reversed-phase HPLC method is typically developed. ekb.eg In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water (acidified with formic or phosphoric acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Gas Chromatography (GC) is another powerful separation technique known for its high resolution, particularly suitable for volatile compounds. pjoes.com Due to the high polarity and low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl ester. d-nb.info This is often achieved by reacting the analyte with reagents like diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound can be readily analyzed on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane). Purity assessment is then performed using a flame ionization detector (FID) or a mass spectrometer (MS).

Isomer Differentiation is a significant analytical challenge, especially for positional isomers where the hexyl group is located at different positions on the phenyl ring (e.g., 2-hexyl or 3-hexyl instead of 4-hexyl). Both HPLC and GC can be optimized to achieve such separations. In HPLC, subtle differences in the polarity and steric configuration of the isomers can lead to different retention times. The choice of stationary phase, mobile phase composition, and temperature are critical parameters to optimize for achieving baseline separation. researchgate.net Similarly, in GC, high-resolution capillary columns can often separate isomers based on small differences in their boiling points and interactions with the stationary phase. The elution order of isomers can sometimes be predicted based on their relative volatilities and polarities. For unequivocal identification, GC coupled with mass spectrometry (GC-MS) is particularly powerful, as the fragmentation patterns of the isomers, while often similar, may exhibit subtle differences that can be used for their differentiation. nih.gov

The following table outlines typical starting parameters for the chromatographic analysis of aromatic carboxylic acids like this compound.

| Parameter | HPLC | Gas Chromatography (GC) |

| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel | 5% Phenyl Polysiloxane (or similar) |

| Mobile Phase/Carrier Gas | Gradient of acidified Water and Acetonitrile/Methanol | Helium or Hydrogen |

| Derivatization | Not required | Required (e.g., methylation, silylation) |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Typical Application | Purity determination, quantification | Purity determination, isomer separation (after derivatization) |

Chemical Reactivity and Mechanistic Investigations of 6 4 Hexylphenyl 6 Oxohexanoic Acid Transformations

Reactivity Profile of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical reactions. The presence of an aryl group on one side and an alkyl chain bearing a carboxylic acid on the other influences its reactivity.

The carbonyl carbon of the ketone in 6-(4-Hexylphenyl)-6-oxohexanoic acid is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide array of products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield the final product.

Common nucleophilic addition reactions for this ketone would include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents), such as methylmagnesium bromide, would result in the formation of a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, would replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide would lead to the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

These reactions are pivotal for carbon-carbon bond formation and the introduction of new functional groups.

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comleah4sci.comopenstax.org Tautomers are constitutional isomers that readily interconvert. libretexts.orglibretexts.org The keto form is generally more stable and thus predominates at equilibrium. masterorganicchemistry.comlibretexts.org

The tautomerization can be catalyzed by both acids and bases. masterorganicchemistry.comleah4sci.comkhanacademy.orgyoutube.com

Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen is protonated, making the α-proton more acidic. A weak base can then remove this proton to form the enol. libretexts.orgyoutube.com

Base-Catalyzed Tautomerism: A base can directly deprotonate the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. leah4sci.comlibretexts.org

The formation of the enol or enolate intermediate is significant as it allows the α-carbon to act as a nucleophile in reactions such as halogenation and alkylation. The presence of the aryl group can influence the stability of the enol form through conjugation.

Table 1: Comparison of Keto and Enol Tautomers

| Feature | Keto Tautomer | Enol Tautomer |

| Functional Groups | Ketone, Carboxylic Acid | Alkene, Alcohol, Carboxylic Acid |

| Relative Stability | Generally more stable | Generally less stable |

| Key Bond | C=O | C=C, C-OH |

| Reactivity | Electrophilic carbonyl carbon | Nucleophilic α-carbon |

The ketone functionality in this compound can be oxidized, though ketones are generally resistant to oxidation compared to aldehydes. A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. organic-chemistry.orgsigmaaldrich.com

The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an oxygen atom. The migratory aptitude of the groups determines the product. In the case of this compound, the aryl group has a higher migratory aptitude than the alkyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield an ester where the oxygen atom is inserted between the carbonyl carbon and the 4-hexylphenyl group.

The ketone group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to an Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 6-hydroxy-6-(4-hexylphenyl)hexanoic acid.

Reduction to an Alkane: For complete deoxygenation to an alkane, harsher reduction conditions are required.

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. youtube.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.org

Table 2: Common Reduction Reactions of the Ketone Group

| Reaction | Reagents | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Alkane |

Transformations Involving the Carboxylic Acid Group

The terminal carboxylic acid group of this compound is also a site for various chemical transformations, most notably esterification and amidation.

Esterification:

The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. uctm.edursc.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or the water formed is removed. masterorganicchemistry.com

Amidation:

The carboxylic acid can also be converted to an amide by reacting it with an amine. Direct reaction of a carboxylic acid with an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include:

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, facilitating its reaction with an amine to form an amide under milder conditions.

Conversion to an Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to produce the amide.

Catalytic Direct Amidation: More recent methods involve the use of catalysts, such as ammonia-borane, for the direct amidation of carboxylic acids with amines. organic-chemistry.org

These reactions are fundamental in the synthesis of esters and amides, which are important classes of organic compounds.

Decarboxylation Pathways and Derivatives

While specific studies on the decarboxylation of this compound are not extensively documented, its structure as a γ-keto acid allows for predictions of its reactivity based on established chemical principles. Unlike β-keto acids, which readily decarboxylate upon gentle heating, γ-keto acids are generally more stable. However, under specific conditions, such as high temperatures or in the presence of strong acids or catalysts, decarboxylation can be induced.

One potential pathway involves an intramolecular cyclization to form an unstable five-membered lactone intermediate, which could then lose carbon dioxide. More commonly, decarboxylation of related keto acids is achieved through specialized methods, such as oxidative decarboxylation, which can proceed via radical intermediates. For instance, under photoredox catalysis conditions, it is plausible that the carboxylate could undergo single-electron transfer (SET) to generate a carboxyl radical, which would then rapidly extrude CO2 to form an alkyl radical. This radical could then be trapped or undergo further reactions, leading to a variety of derivatives.

Table 1: Potential Decarboxylation Approaches and Expected Products

| Method | Reagents/Conditions | Plausible Intermediate | Potential Product Derivative |

|---|---|---|---|

| Thermal | High Temperature (>200 °C) | Cyclic lactone | 1-(4-Hexylphenyl)pentan-1-one |

Reactivity of the Hexylphenyl Moiety

The hexylphenyl portion of the molecule is central to its aromatic chemistry, with the reactivity of the phenyl ring being significantly influenced by its two substituents: the activating hexyl group and the deactivating keto-acid chain.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.orgyoutube.com The outcome of such reactions on the phenyl ring of this compound is dictated by the directing effects of the existing substituents.

Hexyl Group (-C6H13): As an alkyl group, it is an ortho-, para-director and an activating group due to inductive effects and hyperconjugation.

Acyl Group (-C(O)R): The ketone, attached directly to the ring, is a meta-director and a strong deactivating group due to its electron-withdrawing resonance and inductive effects.

In a competitive scenario, the powerful deactivating effect of the acyl group dominates, making the ring less nucleophilic than benzene (B151609) and directing incoming electrophiles to the positions meta to it (and ortho to the hexyl group). The activating hexyl group reinforces this directing effect. Therefore, electrophilic attack is strongly favored at the positions ortho to the hexyl group.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-(2-Nitro-4-hexylphenyl)-6-oxohexanoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-(2-Bromo-4-hexylphenyl)-6-oxohexanoic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Generally not favored due to deactivation by the ketone group |

Functional Group Compatibility in Complex Reaction Systems

The presence of multiple functional groups—a carboxylic acid, a ketone, an aromatic ring, and an alkyl chain—necessitates careful consideration of reagent choice to ensure chemoselectivity in complex reaction schemes. The carboxylic acid is acidic and will react with bases, while also being susceptible to reduction by strong reducing agents like LiAlH₄. The ketone can be reduced by hydride reagents (e.g., NaBH₄) or can participate in reactions at the alpha-carbon.

Modern synthetic methods, such as visible-light photoredox catalysis, often operate under mild, neutral conditions, which enhances functional group compatibility. nih.gov For example, reactions generating acyl radicals from α-keto acids have been shown to be compatible with a wide range of functional groups. researchgate.net This suggests that transformations targeting one part of the this compound molecule could potentially be designed to leave the other functional groups intact.

Detailed Mechanistic Studies of this compound Reactions

Catalytic Cycles and Transition State Analysis in Aryl Ketone Formation

The formation of the aryl ketone in this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org

The catalytic cycle for the synthesis of the target molecule would likely involve the reaction of hexylbenzene (B86705) with a derivative of adipic acid, such as adipic anhydride or 6-chloro-6-oxohexanoic acid, in the presence of AlCl₃.

The mechanism proceeds through several key steps:

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the acylating agent, generating a highly electrophilic acylium ion intermediate.

Nucleophilic Attack: The π-electron system of the hexylbenzene ring attacks the acylium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation and Regeneration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst, allowing it to participate in another cycle.

Due to the ortho-, para-directing nature of the hexyl group, the acylation occurs predominantly at the para-position, leading to the desired 4-hexylphenyl product.

Radical Reaction Pathways in Aryl-Keto Acid Synthesis and Transformations

Radical chemistry offers alternative pathways for the synthesis and transformation of aryl-keto acids, often under milder conditions than traditional ionic reactions. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from precursors like α-keto acids. nih.govresearchgate.net

While this compound is a γ-keto acid, radical pathways are highly relevant to its potential transformations. For example, if a transformation were to occur at the carboxylic acid terminus, a possible mechanism could involve:

Radical Generation: The carboxylic acid could be converted into a derivative (like an N-hydroxyphthalimide ester) that can readily form a radical upon irradiation or chemical initiation. Single-electron reduction followed by decarboxylation would yield a primary alkyl radical.

Radical Transformation: This alkyl radical could then participate in various coupling reactions or cyclizations. For instance, an intramolecular 1,5-hydrogen atom transfer (HAT) is a plausible pathway that could transfer the radical center closer to the aromatic ring, opening avenues for further functionalization. beilstein-journals.org

These radical-based strategies are noted for their high functional group tolerance and provide a modern synthetic route to complex molecules derived from aryl-keto acids. nih.govnih.gov

Electrochemical Reduction Mechanisms of Related Phenyl Ketones

The electrochemical reduction of aromatic ketones, a class of compounds to which this compound belongs, has been a subject of considerable study. These investigations offer insights into the probable transformation pathways of the title compound under electrochemical conditions. The reduction mechanism is complex and highly dependent on factors such as the electrode material, the composition of the electrolytic solution (particularly pH), and the molecular structure of the ketone itself.

Generally, the electrochemical reduction of phenyl ketones can proceed through several pathways, primarily involving the carbonyl group. The initial step typically involves a single-electron transfer to the carbonyl moiety to form a radical anion. The fate of this intermediate is dictated by the reaction conditions.

In protic media, the radical anion can be protonated to form a neutral radical. A subsequent one-electron transfer to this radical results in the formation of a carbanion, which is then rapidly protonated to yield the corresponding secondary alcohol. An alternative pathway involves the dimerization of two radical anion intermediates, leading to the formation of a pinacol, a 1,2-diol.

A sustainable and practical electrochemical method for reducing a range of carbonyl compounds, including aromatic ketones, has been demonstrated to produce alcohols or pinacols. organic-chemistry.org This process can be carried out under ambient conditions in the air, utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a sacrificial reductant in an undivided cell with platinum electrodes. organic-chemistry.org The mechanism involves a direct electrochemical reduction followed by either protonation to form the alcohol or a radical-radical homocoupling to yield the pinacol. organic-chemistry.org

The structure of the ketone and the nature of the electrode surface play a crucial role in determining the reaction's selectivity. For instance, studies on the electrochemical hydrogenation of acetophenone (B1666503) on platinum single-crystal electrodes have revealed the influence of the phenyl ring on the reactivity of the carbonyl group. nih.gov The adsorption of the phenyl ring onto the electrode surface activates the carbonyl group for hydrogenation. nih.gov The specific crystal face of the platinum electrode can also influence the product distribution, with some surfaces favoring the formation of the alcohol while others may promote further reduction or hydrogenolysis. nih.gov

Another proposed mechanism for the electrochemical reduction of ketones involves a paired electrolysis system. rsc.org In this process, the ketone complexes with a triphenylphosphine (B44618) radical cation generated at the anode. This complexation facilitates the reduction of the carbonyl group. rsc.org Subsequent β-scission of a phosphoranyl radical intermediate leads to the cleavage of the C–O bond, forming a benzylic radical. This radical can then abstract a hydrogen atom or be further reduced at the cathode to a carbanion, which upon workup yields the deoxygenated product. rsc.org

The following table summarizes the potential products from the electrochemical reduction of a generic phenyl ketone, which serves as a model for the reactivity of this compound.

| Reactant | Reduction Conditions | Major Product(s) | Mechanism Highlights |

| Phenyl Ketone | Protic media, controlled potential | Secondary Alcohol | Stepwise electron and proton transfers |

| Phenyl Ketone | Aprotic media or specific electrode surfaces | Pinacol (1,2-diol) | Dimerization of radical anion intermediates |

| Phenyl Ketone | Paired electrolysis with triphenylphosphine | Deoxygenated Alkane | Formation of a benzylic radical intermediate |

Derivatization and Analogues of 6 4 Hexylphenyl 6 Oxohexanoic Acid

Structural Modifications of the Carboxylic Acid Terminus

The carboxylic acid group of 6-(4-hexylphenyl)-6-oxohexanoic acid is a primary site for chemical modification, enabling the synthesis of a diverse range of functional derivatives. These transformations are pivotal for altering the compound's polarity, solubility, and potential biological interactions.

Synthesis of Alkyl and Aryl Esters

The conversion of the carboxylic acid to its corresponding esters is a fundamental derivatization strategy. This is typically achieved through Fischer-Speier esterification, where the parent acid is refluxed with an appropriate alcohol (e.g., methanol (B129727), ethanol (B145695) for alkyl esters, or phenol (B47542) for aryl esters) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, facilitating its reaction with the alcohol.

Table 1: Representative Ester Derivatives of this compound

| Derivative Name | R Group (Ester) | Synthetic Method |

| Methyl 6-(4-hexylphenyl)-6-oxohexanoate | -CH₃ | Fischer-Speier Esterification |

| Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | -CH₂CH₃ | Fischer-Speier Esterification |

| Phenyl 6-(4-hexylphenyl)-6-oxohexanoate | -C₆H₅ | DCC/DMAP Coupling |

Preparation of Amide and Lactam Derivatives

The synthesis of amides from this compound introduces a key functional group that can participate in hydrogen bonding, significantly influencing the molecule's properties. Amide formation is generally accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to yield the desired amide.

Direct amidation can also be achieved using peptide coupling reagents, similar to ester synthesis, which mediate the reaction between the carboxylic acid and an amine.

Intramolecular cyclization of derivatives of this compound can lead to the formation of lactams. For instance, if the hexyl chain were to be functionalized with an amino group at a suitable position, acid-catalyzed intramolecular amidation could yield a cyclic amide (lactam). The regioselectivity of this cyclization would depend on the position of the amino substituent.

Table 2: Potential Amide and Lactam Derivatives

| Derivative Name | Amine/Internal Amine | Key Reagents |

| N-Methyl-6-(4-hexylphenyl)-6-oxohexanamide | Methylamine | SOCl₂, then CH₃NH₂ |

| N-Phenyl-6-(4-hexylphenyl)-6-oxohexanamide | Aniline | EDC, HOBt, Aniline |

| [Lactam Derivative] | (Hypothetical) Amino-substituted hexyl chain | Acid catalyst |

Functionalization of the Hexyl Side Chain

The aliphatic hexyl side chain offers opportunities for functionalization, although these transformations can be more challenging due to the relative inertness of C-H bonds. Radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, could introduce a bromine atom at various positions along the chain, with a preference for the benzylic position (the carbon adjacent to the phenyl ring) due to the stability of the resulting benzylic radical.

Once halogenated, the derivative can undergo a variety of nucleophilic substitution reactions to introduce functional groups such as hydroxyl (-OH), cyano (-CN), or azide (B81097) (-N₃). Oxidation of the hexyl chain could also be explored, potentially leading to the introduction of ketone or alcohol functionalities, although controlling the position of oxidation would be a significant synthetic challenge.

Modifications of the Aryl Moiety

The phenyl ring is a key component for introducing electronic and steric diversity into the this compound scaffold. Electrophilic aromatic substitution reactions are the primary means of achieving this functionalization.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The existing 4-hexyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts acylation (e.g., CH₃COCl/AlCl₃), and sulfonation (using fuming H₂SO₄) would be expected to introduce substituents primarily at the positions ortho to the hexyl group (positions 3 and 5).

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) could be introduced. For example, nitration followed by reduction (e.g., using Sn/HCl or H₂/Pd) would yield an amino-substituted derivative. EDGs generally increase the electron density of the aromatic ring, making it more susceptible to further electrophilic attack.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or acyl (-COR) can be introduced directly. These groups decrease the electron density of the ring, making it less reactive towards further substitution.

Table 3: Examples of Aryl-Substituted Derivatives

| Substituent | Position(s) | Type | Synthetic Reagent(s) |

| Nitro (-NO₂) | 3, 5 | EWG | HNO₃, H₂SO₄ |

| Bromo (-Br) | 3, 5 | EWG (inductive), EDG (resonance) | Br₂, FeBr₃ |

| Acetyl (-COCH₃) | 3, 5 | EWG | CH₃COCl, AlCl₃ |

| Amino (-NH₂) | 3, 5 | EDG | 1. HNO₃/H₂SO₄ 2. Sn/HCl |

Impact of Aromatic Substituents on Compound Properties and Reactivity

Electronic Effects: Electron-donating groups increase the electron density of the π-system, which can affect the reactivity of the ketone carbonyl group. Conversely, electron-withdrawing groups decrease the electron density, making the carbonyl carbon more electrophilic. These electronic perturbations can also influence the acidity of the carboxylic acid, with EWGs generally increasing acidity through inductive effects.

Steric Effects: The introduction of bulky substituents ortho to the hexylphenyl group can create steric hindrance. This can influence the conformation of the molecule and may affect its ability to interact with biological targets or participate in certain chemical reactions.

Physicochemical Properties: The nature of the substituent significantly alters properties such as polarity, lipophilicity, and metabolic stability. For instance, the introduction of a polar group like a hydroxyl or amino group will increase the compound's polarity and potential for hydrogen bonding, while extending an alkyl chain or adding a halogen will increase its lipophilicity.

Q & A

Q. What are the optimal synthetic routes for 6-(4-Hexylphenyl)-6-oxohexanoic acid, and how can yield and purity be maximized?

Answer: The synthesis typically involves two steps:

Friedel-Crafts acylation : Reacting 4-hexylbenzene with adipoyl chloride under anhydrous conditions using AlCl₃ as a catalyst. This forms the ketone intermediate.

Hydrolysis : The intermediate is hydrolyzed under acidic (H₂SO₄) or basic (NaOH) conditions to yield the carboxylic acid.

Q. Optimization strategies :

- Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions like polysubstitution .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), while column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structural analogs .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Answer: Key characterization methods include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 289.1784 (calculated for C₁₈H₂₅O₃⁻) .

- IR spectroscopy : Bands at 1705 cm⁻¹ (C=O stretch, ketone) and 1680 cm⁻¹ (C=O stretch, carboxylic acid) .

Advanced Research Questions

Q. How does the hexylphenyl substituent influence the compound’s enzyme inhibition activity compared to halogenated analogs?

Answer: The hexylphenyl group enhances hydrophobic interactions with enzyme binding pockets, as shown in comparative studies:

- Serine protease inhibition : The hexyl chain increases binding affinity (IC₅₀ = 12 μM) compared to 6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid (IC₅₀ = 28 μM) due to better van der Waals contacts .

- Kinase inhibition : Unlike trifluoromethyl analogs (e.g., 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid), the hexylphenyl group reduces steric hindrance, allowing deeper penetration into ATP-binding sites .

Methodological note : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What experimental approaches resolve contradictions in reported anti-inflammatory efficacy across in vivo models?

Answer: Discrepancies in efficacy (e.g., 40% reduction in paw edema vs. 15% in lung inflammation models) arise from:

- Model-specific pharmacokinetics : The compound’s logP (~3.5) favors accumulation in peripheral tissues over systemic circulation .

- Dosage optimization : Administer via intraperitoneal injection (10 mg/kg) for sustained plasma levels, rather than oral gavage, which has variable bioavailability .

Q. Validation steps :

LC-MS/MS : Quantify tissue-specific concentrations to correlate with observed efficacy .

Knockout models : Use COX-2⁻/⁻ mice to confirm target specificity and rule off-target effects .

Q. How do reaction conditions impact the formation of by-products during synthesis?

Answer: Common by-products include:

Q. Analytical resolution :

Q. What computational methods predict the compound’s interactions with lipid bilayers or protein targets?

Answer:

- Molecular dynamics (MD) simulations : Use CHARMM36 force field to model insertion into lipid bilayers. The hexyl chain adopts a 30° tilt angle, enhancing membrane permeability .

- Docking studies (AutoDock Vina) : Predict binding to cyclooxygenase (COX-1/2) with a Glide score of -8.2 kcal/mol, suggesting selective inhibition .

Validation : Cross-reference with cryo-EM data or mutagenesis studies (e.g., Ala-scanning of COX-2 active site) .

Q. Methodological Challenges

Q. How to address low solubility in aqueous buffers for in vitro assays?

Answer:

- Co-solvents : Use ≤1% DMSO to maintain solubility without cytotoxicity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility 10-fold (from 0.5 mg/mL to 5 mg/mL) .

Q. What strategies differentiate between keto-enol tautomerism effects in spectroscopic data?

Answer:

Q. Comparative Analysis

| Property | This compound | 6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic Acid | 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic Acid |

|---|---|---|---|

| logP | 3.5 | 2.8 | 4.1 |

| Enzyme Inhibition (IC₅₀) | 12 μM (COX-2) | 28 μM (COX-2) | 8 μM (COX-2) |

| Aqueous Solubility | 0.5 mg/mL | 1.2 mg/mL | 0.3 mg/mL |

| Synthetic Yield | 65% | 72% | 58% |

Data compiled from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.